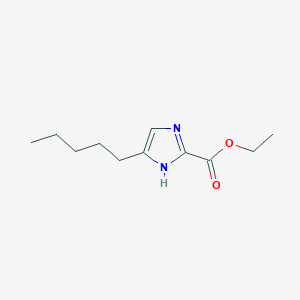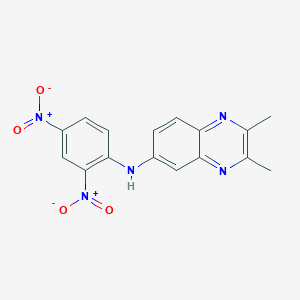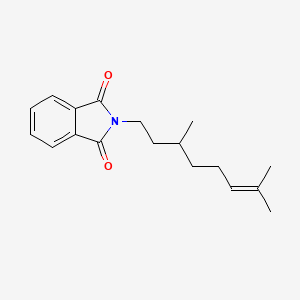![molecular formula C16H15BrN4S B14391396 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea CAS No. 89334-59-8](/img/structure/B14391396.png)
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is a compound that features a benzimidazole moiety fused with a thiourea group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a bromophenyl group further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of Thiourea Linkage: The final step involves the reaction of the benzimidazole derivative with 4-bromophenyl isothiocyanate under mild conditions to form the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Benzimidazol-2-yl)ethyl)benzamide: Shares the benzimidazole core but lacks the thiourea group.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Another benzimidazole derivative with different substituents.
Uniqueness
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is unique due to its combination of a benzimidazole core with a thiourea linkage and a bromophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89334-59-8 |
|---|---|
Molecular Formula |
C16H15BrN4S |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C16H15BrN4S/c1-10(15-20-13-4-2-3-5-14(13)21-15)18-16(22)19-12-8-6-11(17)7-9-12/h2-10H,1H3,(H,20,21)(H2,18,19,22) |
InChI Key |
NUBCIFUZVBGTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


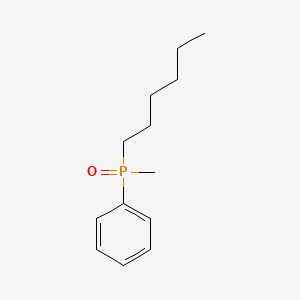

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
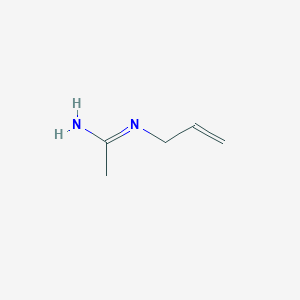
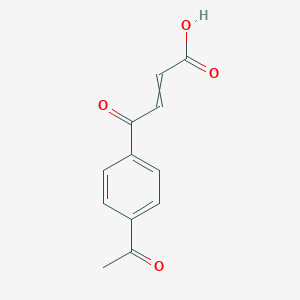
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
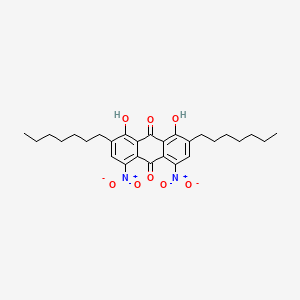
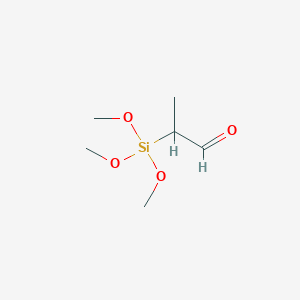
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
